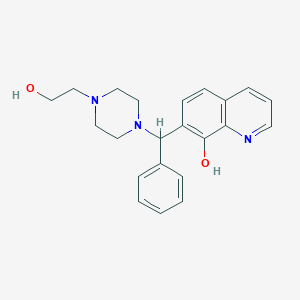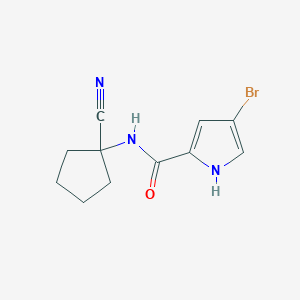
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide, also known as BCTC, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective antagonist for the transient receptor potential cation channel subfamily M member 8 (TRPM8). TRPM8 is a cold and menthol receptor that is expressed in various tissues, including the prostate, bladder, and sensory neurons. The activation of TRPM8 has been linked to various physiological processes, including thermoregulation, pain sensation, and cancer progression. Thus, the development of selective TRPM8 antagonists, such as BCTC, has the potential to provide insights into the physiological and pathological roles of TRPM8.
作用機序
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide acts as a selective antagonist for TRPM8 by binding to the channel's pore region and blocking ion conduction. The binding of this compound to TRPM8 prevents the channel's activation by cold and menthol stimuli, thereby reducing the influx of calcium ions and the downstream signaling pathways that are activated by TRPM8.
Biochemical and Physiological Effects:
The inhibition of TRPM8 by this compound has been shown to have various biochemical and physiological effects. In addition to reducing prostate cancer cell proliferation and migration, this compound has been shown to reduce bladder hyperactivity and pain sensation in animal models. These findings suggest that TRPM8 may be a potential therapeutic target for various pathological conditions.
実験室実験の利点と制限
The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research provides several advantages, including its high selectivity for TRPM8 and its ability to block the channel's activation by cold and menthol stimuli. However, the use of this compound in lab experiments also has limitations, including its potential off-target effects and the need for optimization of dosage and administration protocols.
将来の方向性
The use of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide in scientific research has opened up several future directions for TRPM8 research. One potential direction is the development of more selective and potent TRPM8 antagonists that can be used in clinical settings. Another direction is the investigation of the physiological and pathological roles of TRPM8 in various tissues, including the respiratory and cardiovascular systems. Finally, the use of this compound in combination with other TRPM8 modulators may provide insights into the complex signaling pathways that are activated by TRPM8.
合成法
The synthesis of 4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 1-cyanocyclopentene with bromine to form 4-bromo-1-cyanocyclopentene. This intermediate is then reacted with 2-aminopyrrole to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research applications.
科学的研究の応用
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide has been extensively studied in scientific research for its potential as a selective TRPM8 antagonist. The use of this compound in TRPM8 research has provided insights into the physiological and pathological roles of TRPM8 in various tissues. For example, this compound has been used to investigate the role of TRPM8 in prostate cancer progression. Studies have shown that the inhibition of TRPM8 by this compound reduces prostate cancer cell proliferation and migration, suggesting that TRPM8 may be a potential therapeutic target for prostate cancer.
特性
IUPAC Name |
4-bromo-N-(1-cyanocyclopentyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-8-5-9(14-6-8)10(16)15-11(7-13)3-1-2-4-11/h5-6,14H,1-4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUAIHKVYNPCKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

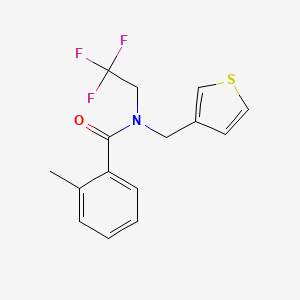
![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)methanesulfonamide](/img/structure/B2621127.png)
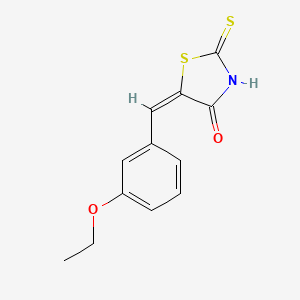
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2621130.png)
![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)
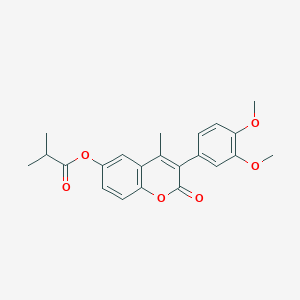
![[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2621136.png)
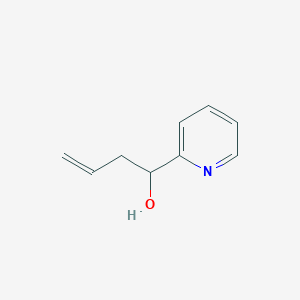
![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)
![(Z)-3-[4-[(3-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2621141.png)
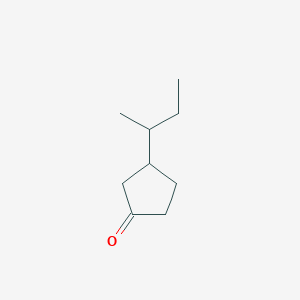
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2621143.png)
